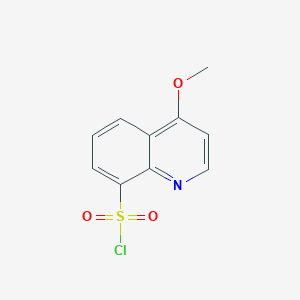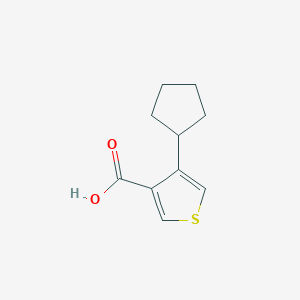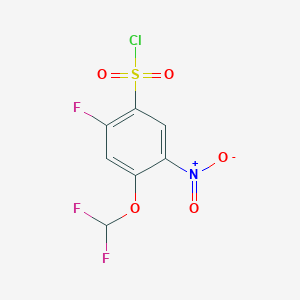
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride (DFMFC) is an organic compound that has been used in a variety of scientific research applications. It is a colorless solid with a melting point of 97-99°C and a molecular weight of 373.5 g/mol. DFMFC is a sulfonyl chloride derivative of 4-difluoromethoxy-2-fluoro-5-nitrobenzene, a fluorinated aromatic compound. It is a versatile reagent used in various organic synthesis reactions, such as the synthesis of drugs, polymers, and other organic compounds.
Wissenschaftliche Forschungsanwendungen
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride has been widely used in many scientific research applications. It is used as a reagent in organic synthesis reactions for the synthesis of drugs, polymers, and other organic compounds. It is also used in the synthesis of fluorinated aromatic compounds, such as 4-difluoromethoxy-2-fluoro-5-nitrobenzene. Additionally, it is used in the synthesis of pharmaceutical drugs, such as alprazolam, and in the synthesis of fluorescent dyes.
Wirkmechanismus
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride derivative of 4-difluoromethoxy-2-fluoro-5-nitrobenzene. It is an electrophilic reagent, meaning it is capable of reacting with nucleophiles. When 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride reacts with a nucleophile, the sulfonyl chloride group is converted to a sulfonate ester. This reaction is the mechanism of action for 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride in organic synthesis reactions.
Biochemical and Physiological Effects
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride is a relatively non-toxic compound and does not have any known biochemical or physiological effects. It is not known to cause any adverse effects in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is not recommended for use in large-scale industrial applications due to its high cost and limited availability.
Zukünftige Richtungen
In the future, 4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride may be used in the synthesis of new drugs and polymers. Additionally, it may be used in the synthesis of fluorinated aromatic compounds with improved properties. Additionally, it may be used in the synthesis of fluorescent dyes with improved properties. Finally, it may be used in the synthesis of pharmaceutical drugs with improved properties.
Synthesemethoden
4-(difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride can be synthesized from the reaction of 4-difluoromethoxy-2-fluoro-5-nitrobenzene and thionyl chloride in the presence of anhydrous pyridine. The reaction yields a product with a purity of over 99%. The reaction is carried out at room temperature in an inert atmosphere.
Eigenschaften
IUPAC Name |
4-(difluoromethoxy)-2-fluoro-5-nitrobenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO5S/c8-18(15,16)6-2-4(12(13)14)5(1-3(6)9)17-7(10)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKADMQPIEYWUIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)OC(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Difluoromethoxy)-2-fluoro-5-nitrobenzene-1-sulfonyl chloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


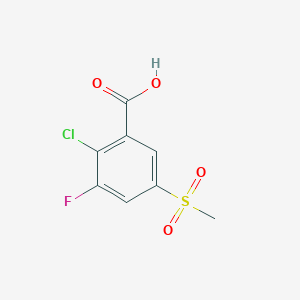
![tert-butyl 3-[(prop-2-yn-1-yl)amino]pyrrolidine-1-carboxylate](/img/structure/B6617712.png)
![2-{[benzyl(methyl)amino]methyl}-2-methylpropane-1,3-diol](/img/structure/B6617716.png)
![3-fluoro-5-{1H-pyrrolo[2,3-b]pyridine-3-carbonyl}aniline](/img/structure/B6617719.png)
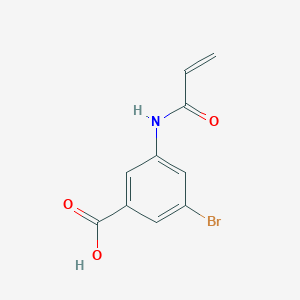

![N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-[1-(methylamino)ethyl]benzene-1-sulfonamide](/img/structure/B6617742.png)
![2-[5-(hydrazinesulfonyl)thiophen-2-yl]acetic acid](/img/structure/B6617758.png)
![(benzyloxy)[(1-ethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B6617771.png)
